molecular formula C22H22N2O4 B11673462 N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11673462
M. Wt: 378.4 g/mol
InChI Key: CXVCNTVEGBPMHD-YDZHTSKRSA-N
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Description

N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a furan ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2,5-dimethylfuran-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and methoxy groups, along with the furan ring, makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C22H22N2O4/c1-15-11-19(16(2)28-15)22(25)24-23-13-18-9-10-20(21(12-18)26-3)27-14-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,24,25)/b23-13+

InChI Key

CXVCNTVEGBPMHD-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

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